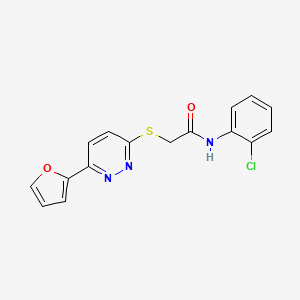
N-(2-chlorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a pyridazinylthioacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of a pyridazinyl intermediate. This can be achieved by reacting a suitable hydrazine derivative with a furan-containing aldehyde or ketone under reflux conditions in the presence of an acid catalyst.
Thioacetamide Formation: The pyridazinyl intermediate is then reacted with a chlorophenyl thioacetamide derivative. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the pyridazinyl intermediate with the chlorophenyl thioacetamide under controlled conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-(2-chlorophenyl)-2-
生物活性
N-(2-chlorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in antibacterial and antifungal domains. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₁₈H₁₈ClN₃OS
- Molecular Weight: 363.87 g/mol
- CAS Number: 1105216-63-4
Antibacterial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial properties against various bacterial strains. The activity is influenced by the presence of specific functional groups on the phenyl and pyridazine rings.
Minimum Inhibitory Concentration (MIC) Values
Table 1 summarizes the MIC values for different bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These values indicate that the compound is particularly effective against Gram-negative bacteria such as E. coli and Gram-positive bacteria like Bacillus mycoides, suggesting a broad spectrum of antibacterial activity .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several fungal strains:
Antifungal Efficacy
Table 2 presents the antifungal MIC values:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The compound shows moderate activity against these fungi, which could be beneficial in treating fungal infections .
The biological activity of this compound can be attributed to its ability to inhibit key bacterial enzymes and disrupt cellular processes in both bacteria and fungi. Studies suggest that the thioacetamide moiety plays a crucial role in this inhibitory action, potentially by interfering with protein synthesis or cell wall integrity .
Case Studies
- Antimicrobial Screening : A study evaluated various derivatives of pyridazine compounds, including this compound, revealing significant antimicrobial effects against both Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) indicated that modifications on the phenyl ring could enhance antibacterial potency.
- In Vivo Studies : In vivo assays demonstrated the efficacy of this compound in animal models infected with resistant bacterial strains, showing reduced bacterial load and improved survival rates compared to untreated controls .
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-11-4-1-2-5-12(11)18-15(21)10-23-16-8-7-13(19-20-16)14-6-3-9-22-14/h1-9H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBASMIWBHIDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














